6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate
Overview
Description
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate is a heterocyclic building block that is widely used in chemical synthesis. It is known for its role in the preparation of various chemical compounds and its utility in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate typically involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions. The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt. The hydrate form is obtained by crystallization from water .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as distillation, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpyridine-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylpyridine.
Substitution: It can undergo substitution reactions where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are used for substitution reactions.
Major Products Formed
Oxidation: 6-Methylpyridine-2-carboxylic acid.
Reduction: 6-Methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate involves its interaction with various molecular targets. In biological systems, it can act as a ligand for enzymes, influencing their activity and function. The compound can also participate in hydrogen bonding and electrostatic interactions, affecting the stability and reactivity of the molecules it interacts with .
Comparison with Similar Compounds
Similar Compounds
6-Methoxypyridine-2-carboxylic acid: Similar in structure but with a methoxy group instead of a methyl group.
6-Methylpyridine-2-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
2,6-Pyridinedicarboxylic acid: Contains two carboxylic acid groups at positions 2 and 6.
Uniqueness
6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate is unique due to its specific substitution pattern and its ability to form stable hydrates. This makes it particularly useful in various chemical syntheses and research applications .
Properties
IUPAC Name |
6-methylpyridine-2-carboxylic acid;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2.ClH.H2O/c1-5-3-2-4-6(8-5)7(9)10;;/h2-4H,1H3,(H,9,10);1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYVAYVDWIYWJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584180 | |
Record name | 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307531-73-3 | |
Record name | 6-Methylpyridine-2-carboxylic acid--hydrogen chloride--water (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylpyridine-2-carboxylic acid, hydrochloride hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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